1-Methylpyrrolidine-3-carbaldehyde
Description
1-Methylpyrrolidine-3-carbaldehyde is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with a methyl group attached to the nitrogen atom and a carbaldehyde functional group at the 3-position. This compound is structurally characterized by its saturated pyrrolidine ring, which distinguishes it from aromatic heterocycles like pyridine. The aldehyde group at the 3-position makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for metal coordination complexes. Its solubility in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) and reactivity in condensation reactions (e.g., forming Schiff bases or thiosemicarbazones) are key to its utility in synthetic chemistry .
Properties
IUPAC Name |
1-methylpyrrolidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7-3-2-6(4-7)5-8/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCSQMWKHQABGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpyrrolidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of N-methylamino alcohols with aldehydes under acidic conditions. Another method includes the oxidation of 1-methylpyrrolidine-3-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the catalytic hydrogenation of pyrrolidine derivatives followed by selective oxidation .
Chemical Reactions Analysis
Types of Reactions: 1-Methylpyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 1-methylpyrrolidine-3-carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: 1-Methylpyrrolidine-3-carboxylic acid.
Reduction: 1-Methylpyrrolidine-3-methanol.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
1-Methylpyrrolidine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting various diseases.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals
Mechanism of Action
The mechanism of action of 1-Methylpyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Research Findings and Trends
Recent studies highlight this compound’s role in asymmetric catalysis and as a precursor for chiral ligands. For example, its use in synthesizing pyrrolidine-based organocatalysts has shown promise in enantioselective aldol reactions. In contrast, pyridine-3-carbaldehyde derivatives remain dominant in medicinal chemistry due to their established bioactivity profiles .
Biological Activity
1-Methylpyrrolidine-3-carbaldehyde is an organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and biology. This article delves into its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C6H11NO
- Functional Groups : Contains a pyrrolidine ring, a methyl group at the nitrogen atom, and an aldehyde group at the third carbon.
The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Biological Activities
This compound has been studied for several biological activities:
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disruption of microbial cell membranes or inhibition of vital metabolic processes.
- Anticancer Potential : Preliminary studies have shown promising anticancer effects. For instance, compounds derived from this compound were tested against breast cancer cell lines (MCF-7), demonstrating significant cytotoxicity and potential for further development as anticancer agents .
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:
- Inhibition of Enzyme Activity : The aldehyde group can modify enzyme active sites, inhibiting their function.
- Modulation of Signaling Pathways : By altering protein interactions, it can influence various signaling pathways involved in cell proliferation and apoptosis.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating moderate antimicrobial activity. The study suggested that further modifications could enhance its potency against resistant strains.
Case Study 2: Anticancer Activity
In vitro assays were conducted on MCF-7 breast cancer cells using derivatives of this compound. Results indicated that certain derivatives induced apoptosis through the activation of caspase pathways, with IC50 values around 10 µM. These findings suggest that structural modifications could lead to more effective anticancer agents .
Comparative Analysis with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Methyl group + aldehyde | Antimicrobial, anticancer |
| Pyrrolidine | No functional groups | Limited biological activity |
| 1-Methylpyrrolidine-3-methanol | Reduced form (alcohol) | Varying reactivity |
| 1-Methylpyrrolidine-3-carboxylic acid | Oxidized form (carboxylic acid) | Potentially different activities |
This table highlights the unique properties of this compound compared to its analogs, emphasizing its potential in drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
